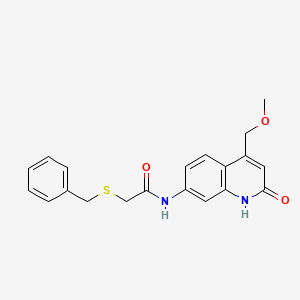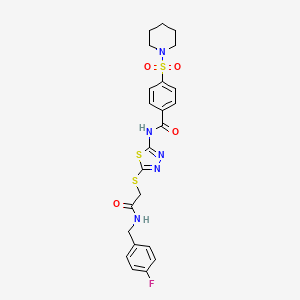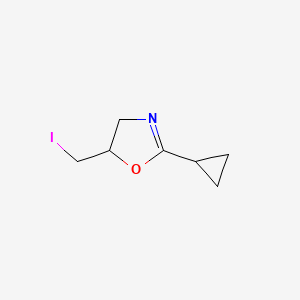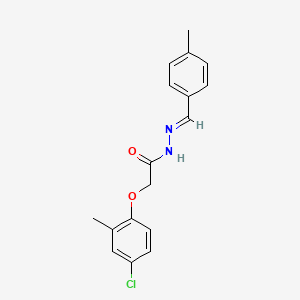
2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzylthio)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide” is a complex organic molecule. It contains a benzylthio group, a methoxymethyl group, and a dihydroquinolin-7-yl group attached to an acetamide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzylthio group would provide aromatic character, the methoxymethyl group would introduce ether functionality, and the dihydroquinoline ring would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylthio group could undergo oxidation or substitution reactions, the ether group could be cleaved under acidic conditions, and the dihydroquinoline ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzylthio and methoxymethyl groups could influence its solubility, while the dihydroquinoline ring could affect its stability and reactivity .Applications De Recherche Scientifique
Structural Studies and Properties
Structural aspects and properties of amide-containing isoquinoline derivatives have been explored, revealing their potential in forming gels and crystalline solids under certain conditions. These compounds exhibit interesting fluorescence properties when interacting with other molecules, suggesting their use in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Characterization
The synthesis and characterization of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones demonstrate the chemical versatility of isoquinoline derivatives. These compounds, obtained through ring closure reactions, have been studied for their molecular structures and intermolecular interactions, which could be pertinent in the development of new pharmaceuticals or materials (Lu & He, 2012).
Antimicrobial Activities
Research on N'-((2-chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide highlights the antimicrobial potential of quinoline derivatives. These compounds have been synthesized and screened for their antibacterial properties, indicating their relevance in the development of new antibiotics (Shaikh, 2013).
Siderophore Activity
The synthesis of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine, a key constituent of microbial siderophores, demonstrates the role of quinoline derivatives in mimicking natural compounds for therapeutic applications. These synthesized compounds have been evaluated for their growth-promoting ability, which is crucial for understanding microbial iron transport systems (Dolence et al., 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-11-15-9-19(23)22-18-10-16(7-8-17(15)18)21-20(24)13-26-12-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFKPHQEOQRGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)


![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)